21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione is a chemical compound with the molecular formula C27H34N4O2S and a molecular weight of 478.6495 g/mol This compound is known for its unique structure, which combines elements of both steroid and purine chemistry
Vorbereitungsmethoden
The synthesis of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the steroid backbone: The synthesis begins with the preparation of the pregn-4-ene-3,20-dione backbone through a series of reactions involving steroid precursors.
Introduction of the purine moiety: The purine ring is introduced via nucleophilic substitution reactions, where the purine derivative reacts with the steroid backbone.
Methylsulfanyl group addition:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating hormonal pathways and its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to nuclear receptors: It may interact with nuclear receptors, modulating gene expression and influencing cellular functions.
Enzyme inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, altering biochemical processes within cells.
Signal transduction: It may affect signal transduction pathways, leading to changes in cellular responses and activities.
Vergleich Mit ähnlichen Verbindungen
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
Pregn-4-ene-3,20-dione: A simpler steroid compound without the purine and methylsulfanyl groups.
6-(Methylsulfanyl)-7h-purin-7-yl derivatives: Compounds with similar purine structures but lacking the steroid backbone.
Other steroid-purine hybrids: Compounds that combine elements of both steroid and purine chemistry but with different substituents or modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21170-28-5 |
---|---|
Molekularformel |
C27H34N4O2S |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-[2-(6-methylsulfanylpurin-7-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-24-23(31)25(34-3)29-14-28-24/h12,14-15,18-21H,4-11,13H2,1-3H3 |
InChI-Schlüssel |
VYLBXXWXMGRADR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4C(=NC=N5)SC)CCC6=CC(=O)CCC36C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.